6-fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one
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Overview
Description
6-Fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is a fluorinated chromone derivative with a sulfonamide group. Chromones are a class of organic compounds known for their diverse biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The presence of the fluorine atom and the sulfonamide group in this compound enhances its chemical stability and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one typically involves the following steps:
Starting Materials: The synthesis begins with 6-fluoro-2H-chromen-2-one as the starting material.
Sulfonylation Reaction: The chromone core is subjected to sulfonylation using chlorosulfonic acid or sulfuryl chloride in the presence of a base such as pyridine or triethylamine.
Nucleophilic Substitution: The resulting sulfonyl chloride intermediate is then reacted with 4-methylpiperidine to introduce the piperidine group.
Industrial Production Methods: In an industrial setting, the synthesis may be scaled up using continuous flow reactors or batch reactors to ensure consistent product quality and yield. Process optimization, including reaction temperature, solvent choice, and reaction time, is crucial for maximizing efficiency and minimizing by-products.
Types of Reactions:
Oxidation: The chromone core can undergo oxidation reactions to form various oxidized derivatives.
Reduction: Reduction of the chromone can lead to the formation of dihydrochromones.
Substitution: The fluorine atom and the sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles such as amines, alcohols, and thiols are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Various hydroxylated and carboxylated derivatives.
Reduction Products: Dihydrochromones and tetrahydrochromones.
Substitution Products: Amides, esters, and thioethers.
Scientific Research Applications
Chemistry: This compound is used as a building block in organic synthesis, particularly in the development of new pharmaceuticals and agrochemicals.
Biology: It has been studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.
Medicine: The compound's anti-inflammatory and antioxidant properties make it a candidate for drug development in treating chronic inflammatory diseases and oxidative stress-related conditions.
Industry: It is used in the synthesis of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which 6-fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom enhances the compound's binding affinity to these targets, while the sulfonamide group improves its metabolic stability. The exact molecular pathways involved depend on the specific biological activity being studied.
Comparison with Similar Compounds
6-fluoro-1-methyl-7-(4-methylpiperidin-1-yl)-4-oxo-1,4-dihydroquinoline-3-carboxylic acid
3-Fluoro-4-(6-methoxy-7-(3-(4-methylpiperazin-1-yl)propoxy)quinolin-4-yloxy)aniline
2-fluoro-6-(4-methylpiperidin-1-yl)pyridine
Uniqueness: 6-fluoro-3-[(4-methylpiperidin-1-yl)sulfonyl]-2H-chromen-2-one is unique due to its specific combination of a fluorinated chromone core and a sulfonamide group, which provides enhanced chemical and biological properties compared to similar compounds.
Properties
IUPAC Name |
6-fluoro-3-(4-methylpiperidin-1-yl)sulfonylchromen-2-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16FNO4S/c1-10-4-6-17(7-5-10)22(19,20)14-9-11-8-12(16)2-3-13(11)21-15(14)18/h2-3,8-10H,4-7H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZWBWNDIAKNEVLC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)S(=O)(=O)C2=CC3=C(C=CC(=C3)F)OC2=O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16FNO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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